6-(4-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a complex organic compound that belongs to the class of pyridazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using chlorobenzene and a suitable nucleophile.
Attachment of the Piperazino Moiety: The piperazino moiety can be attached via a nucleophilic substitution reaction using piperazine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(4-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Pharmacology: Studied for its interactions with biological targets, such as receptors and enzymes.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-2-{2-[4-(3-trifluoromethylphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
- 4-Phenyl-6-(4-chlorophenyl)-2-[[4-(3-trifluoromethylphenyl)piperazino]methyl]pyridazin-3(2H)-one
Uniqueness
6-(4-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C22H20Cl2N4O2 |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one |
InChI |
InChI=1S/C22H20Cl2N4O2/c23-17-6-4-16(5-7-17)20-8-9-21(29)28(25-20)15-22(30)27-12-10-26(11-13-27)19-3-1-2-18(24)14-19/h1-9,14H,10-13,15H2 |
InChI Key |
YJYGIODRRDZROZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.